Cas no 68077-28-1 (1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI))

1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) structure
68077-28-1 structure
Product Name:1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI)
Numero CAS:68077-28-1
MF:C12H18O6
MW:258.267724514008
CID:522837
PubChem ID:6504629
Update Time:2025-04-19

1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI)
    • (E)-1-propene-1,2,3-tricarboxylic acid,triethyl es
    • 1-Propene-1,2,3-tricarboxylic acid, 3-methyl ester, (E)-
    • 1-Propene-1,2,3-tricarboxylic acid, 3-methyl ester, (Z)-
    • cis-aconitic acid methyl ester
    • CTK1I3397
    • CTK1I3398
    • Propen-1,2,3-tricarbonsaeure-3-methylester
    • Propen-1c,2,3-tricarbonsaeure-triaethylester
    • propene-1c,2,3-tricarboxylic acid triethyl ester
    • trans-Aconitsaeure-triaethylester
    • trans-Aconitsaeuretriethylester
    • 9FN3NB8IJL
    • AT39516
    • (E)-triethyl prop-1-ene-1,2,3-tricarboxylate
    • 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
    • triethyl (E)-prop-1-ene-1,2,3-tricarboxylate
    • Q27272493
    • Triethyl aconitate, (E)-
    • 1,2,3-TRIETHYL (1E)-PROP-1-ENE-1,2,3-TRICARBOXYLATE
    • NSC3885
    • NSC 3885
    • Triethylaconitate
    • (E)-prop-1-ene-1,2,3-tricarboxylic acid triethyl ester
    • TRIETHYL ACONITATE
    • 68077-28-1
    • (E)-triethyl aconitate
    • FEMA No. 2417, tri ester, E-
    • EN300-21686713
    • 5349-99-5
    • NSC-3885
    • UNII-9FN3NB8IJL
    • DTXSID901200171
    • IDDWGDKSBYYEPL-VQHVLOKHSA-N
    • 1-Propene-1,2,3-tricarboxylic acid, triethyl ester; Ethyl aconitate
    • Inchi: 1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7+
    • Chiave InChI: IDDWGDKSBYYEPL-VQHVLOKHSA-N
    • Sorrisi: O(CC)C(C/C(/C(=O)OCC)=C\C(=O)OCC)=O

Proprietà calcolate

  • Massa esatta: 258.11000
  • Massa monoisotopica: 258.110338
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 10
  • Complessità: 332
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 78.9
  • XLogP3: 1.1

Proprietà sperimentali

  • PSA: 78.90000
  • LogP: 0.99220

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